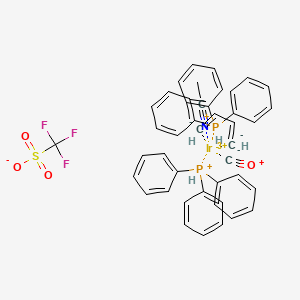
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is a complex organometallic compound. This compound is notable for its unique combination of ligands and metal centers, which confer distinct chemical properties and reactivity. It is used in various fields of chemistry and industry due to its catalytic properties and ability to facilitate specific chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium typically involves the coordination of iridium(3+) with acetonitrile, buta-1,3-diene, carbon monoxide, and triphenylphosphanium in the presence of trifluoromethanesulfonate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques, utilizing high-purity reagents and advanced catalytic processes. The production process is designed to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center plays a crucial role.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroformylation and hydrogenation.
Biology: The compound’s catalytic properties are explored in biochemical research for enzyme mimetics and other catalytic processes.
Medicine: Research into its potential therapeutic applications, such as in drug development and delivery systems, is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals, pharmaceuticals, and polymers.
作用機序
The mechanism by which acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium exerts its effects involves the coordination of ligands to the iridium center, facilitating various catalytic processes. The molecular targets and pathways involved include:
Catalytic Sites: The iridium center acts as the primary catalytic site, enabling various chemical transformations.
Ligand Interactions: The ligands interact with substrates, stabilizing transition states and lowering activation energies for reactions.
類似化合物との比較
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are used in catalysis but may exhibit different reactivity and selectivity.
Palladium Complexes: Palladium complexes are also widely used in catalysis, particularly in cross-coupling reactions.
Platinum Complexes: Platinum complexes are known for their catalytic properties in hydrogenation and oxidation reactions.
Uniqueness
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is unique due to its specific combination of ligands and the iridium center, which confer distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it valuable in both research and industrial applications.
特性
分子式 |
C44H39F3IrNO4P2S+2 |
|---|---|
分子量 |
989.0 g/mol |
IUPAC名 |
acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4.C2H3N.CHF3O3S.CO.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;1-2-3;2-1(3,4)8(5,6)7;1-2;/h2*1-15H;1-4H;1H3;(H,5,6,7);;/q;;-2;;;;+3/p+1 |
InChIキー |
OOPIHJJOOXDDJU-UHFFFAOYSA-O |
正規SMILES |
CC#N.[CH-]=CC=[CH-].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
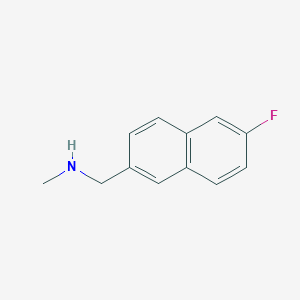
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
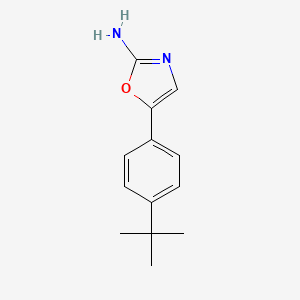
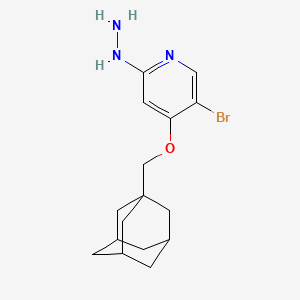
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
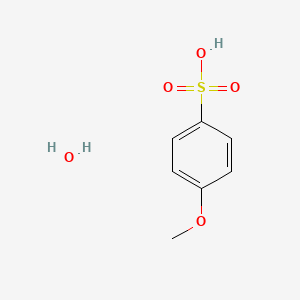
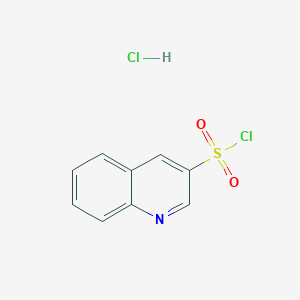

![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)


